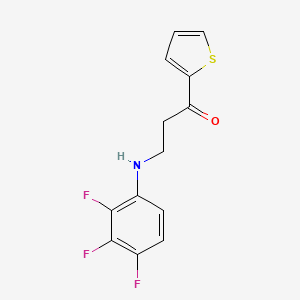

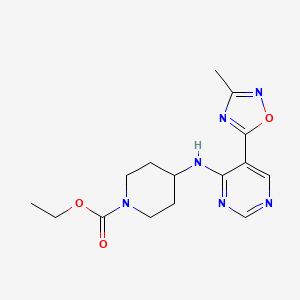

![molecular formula C20H17N3O3 B2874035 Methyl 4-(([2,3'-bipyridin]-3-ylmethyl)carbamoyl)benzoate CAS No. 2034247-44-2](/img/structure/B2874035.png)

Methyl 4-(([2,3'-bipyridin]-3-ylmethyl)carbamoyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-(([2,3'-bipyridin]-3-ylmethyl)carbamoyl)benzoate, also known as MBCB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the carbamate family and has been shown to have a range of biochemical and physiological effects.

Applications De Recherche Scientifique

Pressure-Induced Phase Transition in Crystalline Structures

Research by Johnstone et al. (2010) demonstrated the use of pressure as a tool in crystal engineering, particularly in inducing phase transitions in structures with a high Z′ (number of molecules in the crystallographic asymmetric unit). Although the study specifically mentions Methyl 2-(carbazol-9-yl)benzoate, the methodology and implications are relevant for the structural analysis and modification of compounds like Methyl 4-(([2,3'-bipyridin]-3-ylmethyl)carbamoyl)benzoate, highlighting its potential in the design of advanced materials with desired crystalline properties Johnstone et al., 2010.

Electrochemical Behavior and Polymerization for Supercapacitor Applications

Ates et al. (2015) explored the chemical synthesis and characterization of a novel monomer related to this compound, focusing on its electropolymerization and capacitive behavior. The study found that the synthesized polymer could potentially be used in supercapacitor and biosensor applications, showcasing the compound's relevance in the development of high-performance electronic devices Ates et al., 2015.

Hydroxyl and Alkoxyl Radical Generation

Winston et al. (1983) investigated the generation of hydroxyl and alkoxyl radicals from the interaction of ferrous bipyridyl with peroxides, a study that indirectly relates to the chemical behavior of this compound. This research provides foundational knowledge on the reactivity and potential applications of bipyridine derivatives in radical chemistry, which is crucial for understanding the oxidative stress mechanisms and designing antioxidants Winston et al., 1983.

Anticancer Drug Synthesis

Gamage et al. (1997) reported a new synthesis route for substituted acridine-4-carboxylic acids and the anticancer drug N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) from methyl 2-[N-(2-carboxyphenyl)amino]benzoates. This highlights the role of benzoate derivatives in synthesizing complex molecules with significant pharmacological activities, suggesting potential research directions in drug development using this compound as a precursor or analog Gamage et al., 1997.

Propriétés

IUPAC Name |

methyl 4-[(2-pyridin-3-ylpyridin-3-yl)methylcarbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3/c1-26-20(25)15-8-6-14(7-9-15)19(24)23-13-17-5-3-11-22-18(17)16-4-2-10-21-12-16/h2-12H,13H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQHFGJODDVCMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

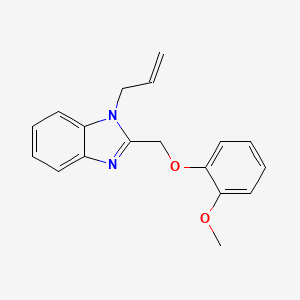

![6-(4-nitrophenyl)-2-pyridin-2-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine](/img/structure/B2873959.png)

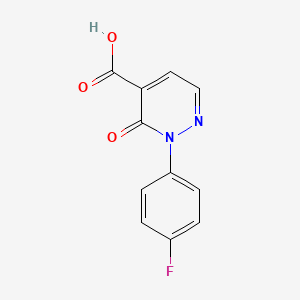

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B2873961.png)

![2-(7'-(2-Hydroxyphenyl)-2,2',5-trioxo-2',3',5',7'-tetrahydrospiro[pyrrolidine-3,6'-thiopyrano[2,3-d]thiazol]-1-yl)acetic acid](/img/structure/B2873963.png)

![4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone](/img/structure/B2873967.png)

![N'-(3-Chloro-4-methylphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2873968.png)

![[(1R,2S,5R,6R,8S,9R,10R,11S,13S,14S,18S,19S,20R)-19,20-Diacetyloxy-6-(furan-3-yl)-8,18-dihydroxy-5,10,14-trimethyl-3-oxo-16,21-dioxahexacyclo[12.3.3.19,11.01,13.02,10.05,9]henicosan-15-yl] 2-methylbutanoate](/img/structure/B2873971.png)